![molecular formula C23H19NO6 B2686058 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate CAS No. 478249-88-6](/img/structure/B2686058.png)
4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is a complex organic compound featuring a combination of isoindole and furoate moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindole intermediate, which is then coupled with a furoate derivative.
-
Preparation of Isoindole Intermediate
Starting Material: Phthalic anhydride
Reagents: Ammonia or primary amines
Conditions: Heating under reflux in a suitable solvent like ethanol or acetic acid
-
Formation of the Methoxy-oxo Propyl Intermediate
Starting Material: 3-methoxy-3-oxo-1-propyl bromide
Reagents: Base such as potassium carbonate
Conditions: Reflux in an aprotic solvent like acetone
-
Coupling Reaction
Starting Material: Isoindole intermediate and methoxy-oxo propyl intermediate
Reagents: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature in a solvent like dichloromethane
-
Final Esterification
Starting Material: Coupled product
Reagents: Furoic acid
Conditions: Acidic conditions, often using a catalyst like sulfuric acid
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
-
Reduction
- Reduction can occur at the carbonyl groups, converting them to alcohols.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
Reagents: Halogens, nitrating agents, or sulfonating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux
Reduction: Sodium borohydride in methanol at room temperature
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride
Major Products
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for its potential as an anti-inflammatory or anticancer agent due to the presence of the isoindole moiety.
Medicine
Drug Development: Potential precursor for the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[3-methoxy-3-oxo-1-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-furoate is largely dependent on its interaction with biological targets. The isoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-Methoxy-3-oxo-1-(1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl acetate
- 4-[3-Methoxy-3-oxo-1-(1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl benzoate
Uniqueness
- Structural Complexity : The combination of isoindole and furoate moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Versatility : The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
[4-[3-methoxy-3-oxo-1-(3-oxo-1H-isoindol-2-yl)propyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-28-21(25)13-19(24-14-16-5-2-3-6-18(16)22(24)26)15-8-10-17(11-9-15)30-23(27)20-7-4-12-29-20/h2-12,19H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYMNUVQHNJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(=O)C2=CC=CO2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
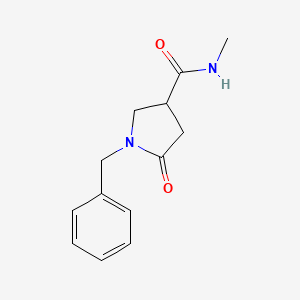

![2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)
![N'-[(furan-2-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2685986.png)
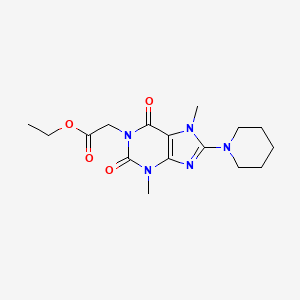
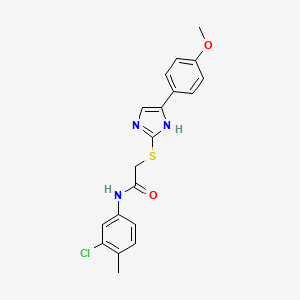
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)
![ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)
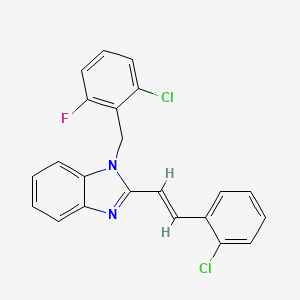

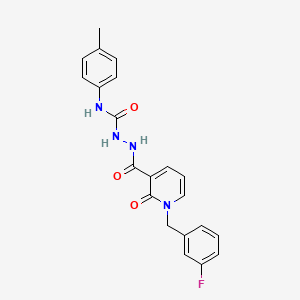
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[(2E)-3,4,5-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685995.png)
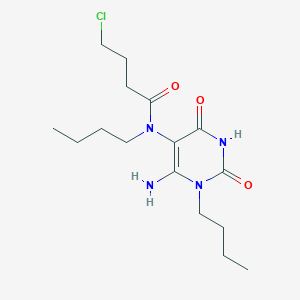
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)
